molecular formula C13H16N6OS2 B2365116 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396784-92-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2365116
CAS No.: 1396784-92-1
M. Wt: 336.43
InChI Key: MVYFZIGCYXWMKY-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps:

  • Preparation of the 1,3,4-thiadiazole ring by reacting ethylthiosemicarbazide with carbon disulfide under acidic conditions.

  • Cyclization with hydrazine derivatives to form the desired pyridazine scaffold.

  • Introduction of the carboxamide group through aminolysis.

Industrial Production Methods: While laboratory synthesis is common for research purposes, industrial production methods focus on optimizing yields and reducing costs. Key factors include high-pressure reactions, catalytic processes, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Involves the addition of hydrogen atoms or the removal of oxygen. Reagents like lithium aluminum hydride are often used.

  • Substitution: Typically involves the replacement of one functional group by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: hydrogen peroxide, potassium permanganate

  • Reducing agents: lithium aluminum hydride

  • Nucleophiles for substitution reactions: halogens, alkyl groups

Major Products:

  • Oxidation can lead to sulfoxides or sulfones.

  • Reduction can yield alkane derivatives.

  • Substitution often results in various functionalized heterocycles.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in transition metal catalyzed reactions.

  • Material Science: Its unique structure enables its use in the development of novel polymers and materials.

Biology and Medicine:

  • Pharmacology: Studied for potential therapeutic applications, particularly in targeting certain enzymes or receptors.

  • Biochemical Studies: Utilized as a probe to understand biological pathways and molecular interactions.

Industry:

  • Chemical Synthesis: Used as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biochemical pathways, leading to desired pharmacological effects. The detailed molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

  • N-(4-chloro-1,3,5-triazine-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Uniqueness:

  • Structural Differences: The presence of the ethylthio group differentiates N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide from its analogs, influencing its chemical reactivity and biological activity.

  • Functional Applications: Variations in structure can lead to distinct pharmacological profiles and industrial applications, highlighting the unique attributes of each compound.

And there you have it—a deep dive into this compound. Anything else you want to delve into or clarify?

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6OS2/c1-2-21-13-18-17-12(22-13)14-11(20)9-5-6-10(16-15-9)19-7-3-4-8-19/h5-6H,2-4,7-8H2,1H3,(H,14,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYFZIGCYXWMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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